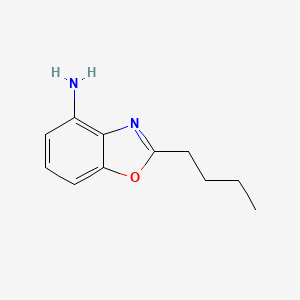

2-Butyl-1,3-benzoxazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1,3-benzoxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-3-7-10-13-11-8(12)5-4-6-9(11)14-10/h4-6H,2-3,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVTUWRAAMTHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594701 | |

| Record name | 2-Butyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-02-0 | |

| Record name | 2-Butyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Butyl-1,3-benzoxazol-4-amine

Introduction: The Benzoxazole Scaffold in Modern Chemistry

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[2] The specific compound, 2-Butyl-1,3-benzoxazol-4-amine, incorporates a butyl group at the 2-position and an amino group at the 4-position. These substitutions are anticipated to modulate the molecule's lipophilicity, steric profile, and hydrogen bonding capabilities, thereby influencing its physicochemical properties and biological interactions. This guide aims to provide a comprehensive overview of the predicted chemical properties of this compound for researchers and drug development professionals.

Physicochemical Properties: An Analog-Based Estimation

Due to the absence of direct experimental data for this compound, the following properties are largely inferred from its closest structural analog, 2-Methyl-1,3-benzoxazol-4-amine (CAS: 342897-54-5), and general chemical principles.[3]

| Property | Predicted Value / Description | Rationale / Source |

| Molecular Formula | C₁₁H₁₄N₂O | - |

| Molecular Weight | 190.24 g/mol | - |

| Appearance | Likely a solid at room temperature, possibly crystalline. Color could range from off-white to light brown. | Based on typical properties of similar aromatic amines. |

| Melting Point | Not available. Expected to be a solid with a distinct melting point. | - |

| Boiling Point | Not available. Expected to be high due to the aromatic structure and potential for hydrogen bonding. | - |

| Solubility | Predicted to have low solubility in water.[4][5] Likely soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF.[5] | The aromatic core and butyl chain contribute to hydrophobicity, while the amino group provides some polarity and potential for hydrogen bonding.[5] |

| pKa | Not available. The 4-amino group is expected to be basic, with a pKa typical for an aromatic amine. | - |

| LogP | Not available. The butyl group will increase the lipophilicity compared to the methyl analog. | - |

Proposed Synthesis and Reaction Mechanisms

A plausible synthetic route to this compound can be envisioned starting from commercially available precursors. Two potential pathways are outlined below.

Pathway 1: Reduction of a Nitro Precursor

This is a straightforward approach assuming the availability of 2-Butyl-4-nitro-1,3-benzoxazole (CAS: 923224-88-8).[6] The final step is a standard reduction of an aromatic nitro group.

Caption: Proposed synthesis of this compound via reduction.

Experimental Protocol (Hypothetical):

-

To a solution of 2-Butyl-4-nitro-1,3-benzoxazole in ethanol, add an excess of stannous chloride (SnCl₂) followed by concentrated hydrochloric acid (HCl).

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Pathway 2: De Novo Synthesis from 2,3-Diaminophenol

A more general and versatile approach involves the cyclization of a substituted o-aminophenol with an appropriate carboxylic acid or its derivative.

Caption: De novo synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Amidation: Dissolve 2,3-diaminophenol in a suitable solvent like pyridine or dichloromethane. Cool the solution in an ice bath and slowly add valeryl chloride. Stir the reaction at room temperature until completion. Work up the reaction to isolate the N-(2-hydroxy-3-aminophenyl)pentanamide intermediate.

-

Cyclization: Heat the intermediate, either neat or in a high-boiling solvent, with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent. The cyclization will form the benzoxazole ring. After cooling, the reaction mixture is poured into ice water and neutralized to precipitate the product. The crude product is then collected and purified.

Predicted Spectroscopic Properties

The following are predictions for the key spectroscopic features of this compound.

¹H NMR Spectroscopy

-

Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and triplets, depending on the coupling patterns.

-

Amine Protons (δ 4.0-5.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary with solvent and concentration.

-

Butyl Group Protons (δ 0.9-3.0 ppm):

-

A triplet around 0.9 ppm (3H) for the terminal methyl group (-CH₃).

-

A multiplet around 1.4 ppm (2H) for the second methylene group (-CH₂-).

-

A multiplet around 1.8 ppm (2H) for the third methylene group (-CH₂-).

-

A triplet around 2.9 ppm (2H) for the methylene group attached to the benzoxazole ring (-CH₂-).

-

¹³C NMR Spectroscopy

-

Aromatic and Benzoxazole Carbons (δ 100-165 ppm): Expect to see signals for the carbons of the benzoxazole core. The carbon at the 2-position will be significantly downfield.

-

Butyl Group Carbons (δ 13-35 ppm): Four distinct signals corresponding to the four carbons of the butyl chain.

Infrared (IR) Spectroscopy

-

N-H Stretching (3300-3500 cm⁻¹): Two distinct sharp to medium bands, characteristic of a primary amine.

-

C-H Stretching (2850-3000 cm⁻¹): Bands corresponding to the aliphatic C-H bonds of the butyl group.

-

C=N Stretching (1620-1680 cm⁻¹): A characteristic band for the oxazole ring.

-

N-H Bending (1550-1650 cm⁻¹): A bending vibration for the primary amine.

-

C-N Stretching (1250-1350 cm⁻¹): A band for the aromatic C-N bond.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 190.

-

Fragmentation Pattern: Expect fragmentation of the butyl chain, with characteristic losses of alkyl fragments.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the aromatic amine and the benzoxazole ring system.

-

Amine Group Reactivity: The 4-amino group is a nucleophilic site and can undergo typical reactions of aromatic amines, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

-

-

Electrophilic Aromatic Substitution: The benzene part of the benzoxazole ring is activated by the amino group, making it susceptible to electrophilic substitution at positions 5 and 7.

-

Benzoxazole Ring Stability: The benzoxazole ring is generally stable under neutral and basic conditions. It can be susceptible to cleavage under strong acidic conditions.

Potential Applications in Drug Discovery and Research

While no specific applications for this compound have been documented, the benzoxazole scaffold is of significant interest in drug discovery.[2]

-

Enzyme Inhibition: Many benzoxazole derivatives are known to be inhibitors of various enzymes.[7]

-

Antimicrobial and Antifungal Agents: The benzoxazole core is present in several compounds with antimicrobial and antifungal activity.

-

Anticancer Research: Certain substituted benzoxazoles have shown potent anticancer activity.[5]

-

Fluorescent Probes: The benzoxazole system can exhibit fluorescence, making its derivatives potentially useful as biological probes.[5]

The introduction of a butyl group increases lipophilicity, which may enhance cell membrane permeability, while the 4-amino group provides a handle for further chemical modification and potential hydrogen bonding interactions with biological targets.

Safety and Handling

Based on the GHS classification for the analog 2-Methyl-1,3-benzoxazol-4-amine, the following hazards should be assumed for this compound[3]:

-

Harmful if swallowed. [3]

-

Causes skin irritation. [3]

-

Causes serious eye irritation. [3]

-

May cause respiratory irritation. [3]

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a compound with potential utility in medicinal chemistry and materials science, owing to its benzoxazole core. While direct experimental data is currently lacking, this guide provides a robust, analog-based prediction of its chemical properties, synthesis, and reactivity. It is imperative that any work with this compound be preceded by experimental verification of these predicted characteristics. The synthetic pathways and spectroscopic predictions outlined herein should serve as a valuable starting point for researchers interested in exploring the potential of this and related molecules.

References

-

Štefánik, M., Gáplovský, A., & Stankovičová, H. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18335–18344. [Link]

-

Štefánik, M., Gáplovský, A., & Stankovičová, H. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Aminobenzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Štefánik, M., Gáplovský, A., & Stankovičová, H. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]

-

PubChem. (n.d.). 2-(4-Aminophenyl)benzoxazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

-

Hutchinson, I., Jennings, S. A., Vishnuvajjala, B. R., Westwell, A. D., & Stevens, M. F. G. (2002). Antitumor benzothiazoles. 8. The synthesis and physico-chemical properties of 2-(4-aminophenyl)benzothiazole sulfamate salt derivatives. Journal of Medicinal Chemistry, 45(4), 744–747. [Link]

-

ResearchGate. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate. [Link]

- Google Patents. (n.d.). US8178666B2 - 2-aminobenzoxazole process.

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

-

Microbiology Spectrum. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ASM Journals. [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,3-benzoxazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1,3-benzoxazol-4-amine | C8H8N2O | CID 10606897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antitumour benzothiazoles. Part 15: The synthesis and physico-chemical properties of 2-(4-aminophenyl)benzothiazole sulfamate salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 16363-53-4: 2-(4-AMINOPHENYL)-6-AMINOBENZOXAZOLE [cymitquimica.com]

- 6. 923224-88-8|2-Butyl-4-nitro-1,3-benzoxazole|BLDPharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Lipophilicity and Steric Profile of 2-Butyl Substituted Benzoxazoles

Preamble: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and neuroprotective properties.[1][2] However, the journey from a promising scaffold to a viable drug candidate is fraught with challenges, primarily governed by the molecule's pharmacokinetic and pharmacodynamic behavior. Two of the most critical determinants of this behavior are lipophilicity and steric profile.[3][4][5]

Lipophilicity, the affinity of a molecule for a lipid-like environment, profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[5] A compound that is too hydrophilic may be poorly absorbed, while one that is excessively lipophilic might exhibit poor solubility, high plasma protein binding, and off-target toxicity. Similarly, the steric profile—the three-dimensional arrangement of atoms in a molecule—governs its ability to fit into a target's binding pocket and can influence its metabolic stability.

This guide provides a comprehensive technical overview of the methodologies used to characterize the lipophilicity and steric profile of a specific, therapeutically relevant class of compounds: 2-butyl substituted benzoxazoles. The choice of a butyl group at the 2-position provides a flexible, lipophilic anchor, making the systematic study of its steric and electronic interplay with other substituents a valuable exercise for drug development professionals. We will delve into both field-proven experimental techniques and powerful computational workflows, explaining not just the "how" but the critical "why" behind each methodological choice.

Section 1: The Molecular Canvas - Synthesis of 2-Butyl Substituted Benzoxazoles

The foundation of any physicochemical analysis is the synthesis of the target compounds. The most common and versatile route to 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its activated derivative.[6][7] For our target compounds, this involves the reaction of a substituted 2-aminophenol with pentanoic acid (valeric acid) or one of its derivatives, which provides the n-butyl group at the 2-position.

Experimental Protocol: Synthesis via Phillips Condensation

This protocol describes a robust method for synthesizing a 2-butyl benzoxazole derivative. The causality for this choice rests on its reliability and the relative ease of purification.

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the desired 2-aminophenol (1.0 eq) and pentanoic acid (1.2 eq) in toluene (approx. 0.5 M).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (TsOH, 0.1 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the amino group of the 2-aminophenol.

-

Cyclization and Dehydration: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap is the driving force for the reaction, promoting the formation of the intermediate amide followed by the final cyclization to the benzoxazole ring.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 2-aminophenol is consumed.[8]

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the solution with a saturated sodium bicarbonate solution to neutralize the TsOH catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-butyl substituted benzoxazole.

-

-

Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

Section 2: Quantifying Lipophilicity - The LogP/LogD Paradigm

Lipophilicity is experimentally quantified as the partition coefficient (P) or distribution coefficient (D). The logarithm of this value, LogP (for neutral species) or LogD (for ionizable species at a specific pH), is the standard metric.[9] A positive LogP value indicates a preference for the lipid phase (n-octanol), while a negative value indicates a preference for the aqueous phase.

Experimental Workflow: LogP Determination by RP-HPLC

While the traditional shake-flask method is the benchmark, it can be resource-intensive. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a reliable, rapid, and less sample-intensive alternative for determining lipophilicity.[10][11] The principle is straightforward: a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.

Protocol: RP-HPLC Method for LogP

-

System Preparation: Use an HPLC system with a C18 column and a UV detector. The mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration:

-

Prepare a set of standard compounds with well-documented LogP values that bracket the expected range of your test compounds.

-

For each standard, perform a series of isocratic elutions with varying percentages of the organic modifier (e.g., 40%, 50%, 60%, 70%).

-

Calculate the retention factor (k) for each run.

-

Extrapolate to find the retention factor in pure water (log k_w) by plotting log k versus the percentage of the organic modifier. This value, log k_w, is the lipophilicity index used for correlation.

-

Create a calibration curve by plotting the known LogP values of the standards against their calculated log k_w values.

-

-

Sample Analysis:

-

Dissolve the synthesized 2-butyl benzoxazole derivatives in a suitable solvent.

-

Perform the same series of isocratic elutions as for the standards.

-

Calculate the log k_w for each benzoxazole derivative.

-

-

LogP Calculation: Using the calibration curve equation, determine the experimental LogP value for each test compound from its log k_w.

Computational Approaches

Computational models provide rapid LogP estimations, crucial for virtual screening of large libraries.[12] These methods are generally based on either fragmental contributions (like ClogP) or whole-molecule properties.[13]

| Compound ID | Substitution (R) | Experimental LogP (RP-HPLC) | Computational ClogP |

| BZ-Bu-01 | H | 4.15 | 4.22 |

| BZ-Bu-02 | 5-Cl | 4.85 | 4.93 |

| BZ-Bu-03 | 6-F | 4.30 | 4.41 |

| BZ-Bu-04 | 5-OCH₃ | 3.95 | 4.01 |

| BZ-Bu-05 | 5-NO₂ | 3.80 | 3.75 |

Section 3: Defining the Steric Profile

The steric profile of a molecule dictates how it interacts with its biological target. A bulky substituent may prevent a molecule from entering a narrow binding cleft, or it could provide favorable van der Waals interactions that enhance binding.

Experimental Workflow: Single Crystal X-ray Diffraction

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[14][15] It provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous view of the molecule's preferred conformation.

Conceptual Protocol:

-

Crystal Growth: Grow a high-quality single crystal of a representative 2-butyl substituted benzoxazole. This is often the most challenging step, requiring slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement). The output is a detailed 3D model of the molecule.[16][17][18]

Computational Analysis

While X-ray crystallography provides a static picture, computational methods like molecular mechanics (MM) and Density Functional Theory (DFT) can explore the dynamic conformational landscape of molecules in solution. These methods are invaluable for calculating steric descriptors for an entire series of compounds.

Common Steric Descriptors:

-

Taft Steric Parameter (Es): An empirical parameter that quantifies the bulk of a substituent.

-

Molar Volume (MV): The volume occupied by one mole of the substance.

-

Surface Area: The total solvent-accessible surface area of the molecule.

| Compound ID | Substitution (R) | Calculated Molar Volume (ų) | Key Torsion Angle (°) (C_ring-C_ring-C_alpha-C_beta) |

| BZ-Bu-01 | H | 205.1 | 178.5 |

| BZ-Bu-02 | 5-Cl | 215.3 | 177.9 |

| BZ-Bu-03 | 6-F | 208.5 | 178.2 |

| BZ-Bu-04 | 5-OCH₃ | 220.8 | -179.1 |

| BZ-Bu-05 | 5-NO₂ | 218.4 | 179.5 |

Section 4: Synergy in Silico - Predictive QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that bridges the gap between physicochemical properties and biological activity.[19][20] By building a mathematical model, we can predict the activity of new, unsynthesized compounds and gain insight into the molecular features that drive potency.

A typical QSAR study involves developing a regression equation that links biological activity (the dependent variable) to calculated descriptors (the independent variables). For our benzoxazole series, a hypothetical QSAR equation might look like this:

log(1/IC₅₀) = 0.45 * (LogP) - 0.02 * (Molar Volume) + 1.75

Interpretation of this hypothetical model:

-

The positive coefficient for LogP suggests that higher lipophilicity is beneficial for activity, perhaps by enhancing membrane permeability to reach an intracellular target.

-

The negative coefficient for Molar Volume indicates that excessive steric bulk is detrimental, possibly due to a constrained binding pocket.

This model, once validated, becomes a powerful predictive tool.[21][22] A medicinal chemist can now prioritize the synthesis of new derivatives with an optimal balance of lipophilicity and size, accelerating the drug discovery process.

Conclusion and Future Outlook

The comprehensive characterization of lipophilicity and steric profile is not merely an academic exercise; it is a cornerstone of rational drug design. This guide has outlined a synergistic approach, combining robust experimental techniques like RP-HPLC and X-ray crystallography with the speed and versatility of computational modeling and QSAR. By understanding the "why" behind each protocol—from the choice of a specific synthetic route to the interpretation of a QSAR equation—researchers can make more informed decisions, optimizing molecular properties to enhance biological efficacy.

For the 2-butyl substituted benzoxazole series, this integrated analysis provides a clear path forward. It allows for the fine-tuning of the scaffold to achieve the desired ADMET profile while maximizing interactions with the intended biological target. This dual-pronged strategy of empirical measurement and in silico prediction is essential for navigating the complex, multidimensional space of modern drug discovery.

References

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]

-

Lipophilicity in Drug Design: An Overview of Lipophilicity Descriptors in 3D-QSAR Studies. (n.d.). ResearchGate. [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

-

Vinsová, J., et al. (2005). Highly lipophilic benzoxazoles with potential antibacterial activity. Molecules. [Link]

-

Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (n.d.). PubMed Central. [Link]

-

Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (2018). ResearchGate. [Link]

-

Computational Approaches to Lipophilicity: Methods and Applications. (n.d.). ResearchGate. [Link]

-

Vinsová, J., et al. (2005). Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. PubMed Central. [Link]

-

Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. (2005). MDPI. [Link]

-

Kirchmair, J., et al. (2012). Computational prediction of metabolism: sites, products, SAR, P450 enzyme dynamics, and mechanisms. Journal of Chemical Information and Modeling. [Link]

-

The influence of lipophilicity in drug discovery and design. (2012). ResearchGate. [Link]

-

Correlation between calculated log P and experimentally determined log K p. (n.d.). ResearchGate. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2019). ResearchGate. [Link]

-

REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY STUDY OF LIPOPHILICITY OF IMIDAZO[2,1-F]THEOPHYLLINE DERIVATIVES. (n.d.). ResearchGate. [Link]

-

Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. (2005). ResearchGate. [Link]

-

Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). ResearchGate. [Link]

-

Ghamari, M., & Safavi, A. (2014). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Iranian Journal of Pharmaceutical Research. [Link]

-

Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]

-

Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. (2025). American Chemical Society. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. (2017). ScienceDirect. [Link]

-

Synthesis and Hydrophobic Properties of New 2-Aryl-5,7-di-tert-butylbenzoxazoles. (2007). ARKAT USA, Inc.. [Link]

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]

-

The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. (2017). UCL Discovery. [Link]

-

Steric, electronic and lipophilic parameters. (n.d.). ResearchGate. [Link]

-

Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. (2018). Juniper Publishers. [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]

-

Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. (2014). ResearchGate. [Link]

-

Cmiljanović, N., et al. (2019). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Molecules. [Link]

-

Determination of polyolefin additives by reversed-phase liquid chromatography. (2015). ResearchGate. [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). Semantic Scholar. [Link]

-

Bouchet, F. I., et al. (2014). Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae. Journal of the Serbian Chemical Society. [Link]

-

Mabied, A. F., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry. [Link]

-

Cycloruthenated Imines: A Step into the Nanomolar Region. (n.d.). MDPI. [Link]

-

Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. (2014). Semantic Scholar. [Link]

-

Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. (2021). YouTube. [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity | MDPI [mdpi.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. mdpi.com [mdpi.com]

- 11. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach - American Chemical Society [acs.digitellinc.com]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sci-Hub. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives / ISRN Organic Chemistry, 2014 [sci-hub.ru]

- 19. QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 22. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Validated One-Pot Synthesis of 2-Butyl-4-aminobenzoxazole

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-butyl-4-aminobenzoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering a robust, self-validating methodology designed for reproducibility. This guide details a one-pot condensation reaction between 2,4-diaminophenol and pentanoic acid, facilitated by a strong acid catalyst. Included are detailed procedures for reaction setup, monitoring, purification, and full characterization of the final compound. The causality behind critical experimental choices is explained, and visual diagrams of the reaction mechanism and experimental workflow are provided to ensure clarity for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Benzoxazoles are a privileged class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents and functional materials. Their rigid, planar structure and ability to participate in hydrogen bonding make them ideal pharmacophores for interacting with biological targets. The introduction of an amino group at the 4-position and an alkyl chain at the 2-position, as in 2-butyl-4-aminobenzoxazole, creates a molecule with distinct polarity and lipophilicity, offering a versatile platform for further functionalization in drug discovery programs.

The traditional and most reliable method for constructing the 2-substituted benzoxazole core is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1] This application note focuses on a highly efficient, one-pot synthesis utilizing pentanoic acid and 2,4-diaminophenol in the presence of a dehydrating acid catalyst, typically polyphosphoric acid (PPA) or methanesulfonic acid.[2] This approach is favored for its operational simplicity, high atom economy, and generally high yields.

Reaction Principle and Mechanism

The formation of the benzoxazole ring proceeds via an acid-catalyzed condensation and cyclodehydration sequence. The mechanism, illustrated below, is a cornerstone of heterocyclic chemistry.

Mechanism Breakdown:

-

Carbonyl Activation: The strong acid catalyst (H⁺) protonates the carbonyl oxygen of pentanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The more nucleophilic amino group at the 2-position of 2,4-diaminophenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. The amino group at the 4-position is less reactive due to resonance effects and steric considerations.

-

Amide Formation: The tetrahedral intermediate collapses, eliminating a molecule of water to form an N-(4-amino-2-hydroxyphenyl)pentanamide intermediate.

-

Intramolecular Cyclization: The lone pair of electrons on the phenolic hydroxyl group performs a nucleophilic attack on the amide carbonyl carbon, which is rendered electrophilic by protonation.

-

Dehydration: A final dehydration step, driven by the formation of a stable aromatic system, occurs to yield the final 2-butyl-4-aminobenzoxazole product.

Caption: Figure 1: Acid-Catalyzed Benzoxazole Formation Mechanism

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-butyl-4-aminobenzoxazole on a 5 mmol scale. Adjustments can be made as necessary.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Purity | Supplier |

| 2,4-Diaminophenol dihydrochloride | C₆H₁₀Cl₂N₂O | 197.06 | 5.0 | 0.985 g | ≥98% | Sigma-Aldrich |

| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | 5.5 (1.1 eq) | 0.56 g (0.58 mL) | ≥99% | Sigma-Aldrich |

| Polyphosphoric Acid (PPA) | Hₙ₊₂PₙO₃ₙ₊₁ | N/A | N/A | ~5 g | 115% H₃PO₄ basis | Sigma-Aldrich |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | As needed | ~100 mL | ACS Reagent | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | ~200 mL | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | ~10 g | Anhydrous | Fisher Scientific |

| Silica Gel | SiO₂ | 60.08 | As needed | ~30 g | 230-400 mesh | VWR |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Nitrogen/Argon inlet

-

Thermometer or temperature probe

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Safety Precautions

-

2,4-Diaminophenol dihydrochloride: Is a suspected mutagen and skin/eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Polyphosphoric Acid (PPA): Is highly corrosive and hygroscopic. It reacts exothermically with water. Wear acid-resistant gloves and safety goggles. Perform all manipulations in a chemical fume hood.

-

Pentanoic Acid: Has a strong, unpleasant odor. Handle in a well-ventilated area or fume hood.

-

The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aminophenol starting material.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

-

Charge Reagents: To the flask, add 2,4-diaminophenol dihydrochloride (0.985 g, 5.0 mmol) and polyphosphoric acid (~5 g). Expertise Note: PPA serves as both the solvent and the catalyst. Its high viscosity requires mechanical or strong magnetic stirring. Adding it first allows for better mixing.

-

Initial Stirring: Begin stirring the mixture. The PPA will slowly dissolve the solid starting material. This may take 10-15 minutes.

-

Add Carboxylic Acid: Slowly add pentanoic acid (0.58 mL, 5.5 mmol) to the stirring mixture dropwise via syringe. An equimolar amount can be used, but a slight excess (1.1 eq) often helps drive the reaction to completion.

-

Heating: Heat the reaction mixture to 160-180°C. Causality Note: High temperature is required to overcome the activation energy for both amide formation and the subsequent cyclodehydration steps. This temperature range ensures the efficient removal of water byproducts.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot with a glass pipette and quench it in a vial containing saturated NaHCO₃ solution and ethyl acetate. Spot the organic layer on a TLC plate. A suitable mobile phase is 30-50% Ethyl Acetate in Hexanes. The product should be more nonpolar (higher Rf) than the starting material and should be UV active. The reaction is typically complete within 4-6 hours.

-

Work-up - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. CAUTION: This step is highly exothermic. Very slowly and carefully, pour the viscous reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring.

-

Neutralization: The solution will be highly acidic. Slowly add saturated sodium bicarbonate solution portion-wise until the pH of the aqueous layer is neutral to basic (pH ~ 8). This neutralizes the PPA and precipitates the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). The product will move into the organic phase.[3]

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL) to remove residual water, and dry over anhydrous sodium sulfate.[3] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid or oil.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

-

Elution: Load the adsorbed product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-butyl-4-aminobenzoxazole as a purified solid.

Characterization and Self-Validation

To confirm the identity and purity of the synthesized compound, the following analytical data should be acquired. This serves as a self-validating checklist for the protocol's success.

| Technique | Parameter | Expected Data for 2-Butyl-4-aminobenzoxazole |

| Appearance | Physical State | Off-white to light brown solid |

| Yield | % | 70-85% (typical) |

| ¹H NMR | (400 MHz, CDCl₃) | δ ~ 7.0-7.2 (m, 1H), 6.4-6.6 (m, 2H), 4.0 (br s, 2H, -NH₂), 2.85 (t, 2H), 1.80 (p, 2H), 1.45 (sext, 2H), 0.95 (t, 3H) |

| ¹³C NMR | (100 MHz, CDCl₃) | δ ~ 165.0, 148.5, 142.0, 140.1, 125.5, 110.0, 105.5, 30.0, 28.5, 22.5, 14.0 |

| HRMS (ESI) | m/z | Calculated for C₁₁H₁₅N₂O⁺ [M+H]⁺: 191.1184; Found: 191.118x |

Experimental Workflow Visualization

The entire process from starting materials to the final, validated product is summarized in the workflow diagram below.

Caption: Figure 2: Overall Experimental Workflow

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Insufficient heating. 2. Reagents are wet (PPA is hygroscopic). 3. Starting material oxidized. | 1. Ensure internal temperature reaches at least 160°C. 2. Use freshly opened PPA; flame-dry glassware thoroughly. 3. Maintain a positive pressure of inert gas throughout. |

| Complex Mixture of Products | 1. Reaction temperature too high, causing decomposition. 2. Side reaction at the 4-amino position. | 1. Do not exceed 180°C. 2. This is less common but can be mitigated by ensuring slow addition of pentanoic acid. |

| Difficult Work-up/Emulsion | Incomplete neutralization of PPA. | Add more saturated NaHCO₃ solution and stir vigorously. If necessary, add brine to the separatory funnel to help break the emulsion. |

| Poor Separation on Column | Incorrect choice of eluent. | Optimize the eluent system using TLC before running the column. Try a more polar system (e.g., adding methanol to the EtOAc) or a less polar one if the Rf is too low. |

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

-

Krascsenicsová, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19036-19046. Available from: [Link]

-

Krascsenicsová, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information. Available from: [Link]

-

Gopika, G.S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 25161-25187. Available from: [Link]

-

Wang, Z., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5859. Available from: [Link]

-

Krascsenicsová, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available from: [Link]

- Goel, A. (2008). 2-aminobenzoxazole process. U.S. Patent No. 8,178,666 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Bennehalli, B., et al. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 8(3), 750-767. Available from: [Link]

- Kumar, A., et al. (2015). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 11-19.

- D.A. Sherry, et al. (2012). A method for the synthesis of 2-aminobenzoxazoles. Tetrahedron Letters, 53(22), 2711-2713.

- Pore, D. M., et al. (2006). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.

-

Khaligh, N. G. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2101-2109. Available from: [Link]

Sources

Purification of 2-Butyl-1,3-benzoxazol-4-amine using column chromatography

An Application Note and Protocol for the Purification of 2-Butyl-1,3-benzoxazol-4-amine using Column Chromatography

Abstract

This application note provides a detailed, field-tested protocol for the purification of this compound from a crude reaction mixture using normal-phase column chromatography. The methodology is designed for researchers, medicinal chemists, and process development scientists requiring high-purity samples of this and structurally related benzoxazole derivatives. We will explore the scientific rationale behind the selection of the stationary and mobile phases, based on the physicochemical properties of the target molecule. The protocol includes step-by-step instructions for column packing, sample loading, elution, and fraction analysis, supplemented with a troubleshooting guide to address common separation challenges.

Introduction and Purification Rationale

This compound is a heterocyclic aromatic amine, a scaffold of interest in medicinal chemistry and materials science. Synthetic routes to such compounds often yield a mixture containing unreacted starting materials, reaction by-products, and isomers, necessitating a robust purification strategy to isolate the target compound with high purity (>98%).

The molecular structure of this compound dictates the purification strategy. Key features include:

-

A primary aromatic amine group (-NH2): This is a polar, hydrogen-bond-donating group that will strongly interact with polar stationary phases like silica gel.

-

A benzoxazole core: This bicyclic heteroaromatic system contributes moderate polarity.

-

A butyl group (-C4H9): This alkyl chain imparts nonpolar character to the molecule.

The combination of these functional groups results in a molecule of intermediate polarity. This makes normal-phase column chromatography an ideal purification technique. In this system, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase, with a polar modifier. Less polar impurities will elute first, followed by the target compound, while highly polar impurities will be retained more strongly on the column.

The primary challenge is to achieve baseline separation between the target compound and impurities with similar polarities. This is accomplished by carefully optimizing the mobile phase composition, a process guided by preliminary Thin-Layer Chromatography (TLC) analysis.

Materials and Equipment

Reagents and Consumables

-

Crude this compound sample

-

Silica Gel, 60 Å, 230-400 mesh (or equivalent)

-

n-Hexane, HPLC grade

-

Ethyl Acetate (EtOAc), HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

TLC Silica Gel 60 F254 plates

-

Deuterated Chloroform (CDCl3) for NMR analysis

-

Potassium Permanganate (KMnO4) stain solution

-

Glass chromatography column (appropriate size for scale)

-

Fraction collection tubes

-

Rotary evaporator

Equipment

-

Fume hood

-

Magnetic stirrer and stir bars

-

Beakers and Erlenmeyer flasks

-

UV lamp (254 nm and 365 nm)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

High-Resolution Mass Spectrometer (HRMS) or LC-MS

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Workflow Overview

Caption: Workflow for the column chromatography purification of this compound.

Step 1: Mobile Phase Optimization via TLC

The success of column chromatography is critically dependent on the choice of the mobile phase. TLC is used to rapidly screen solvent systems and determine the optimal composition for separation.

-

Dissolve a small amount of the crude material in DCM or EtOAc.

-

Spot the solution onto a TLC plate.

-

Develop the plate in various solvent systems. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., 90:10, 80:20, 70:30 Hexane:EtOAc).

-

Visualize the developed plate under a UV lamp at 254 nm. The benzoxazole core is UV active.

-

Goal: Identify a solvent system that provides a retention factor (Rf) for the target compound of 0.25-0.35 . The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front). This Rf range ensures the compound moves down the column at a reasonable rate without eluting too quickly with impurities.

-

Ensure there is good separation between the target spot and major impurity spots.

Step 2: Column Preparation (Slurry Packing)

Slurry packing is the preferred method as it minimizes air bubbles and ensures a homogeneously packed column, leading to better separation.

-

For 1 g of crude material, use approximately 50 g of silica gel (a 1:50 ratio is a good starting point).

-

Select a glass column with a diameter of ~2-3 cm.

-

In a beaker, mix the 50 g of silica gel with ~200 mL of the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Stir gently to create a uniform slurry.

-

Secure the column vertically in a fume hood. Ensure the stopcock is closed. Add a small plug of cotton or glass wool to the bottom.

-

Pour a 1-2 cm layer of sand onto the cotton plug.

-

Fill the column about one-third full with the mobile phase.

-

With the stopcock open to drain solvent, slowly and carefully pour the silica slurry into the column. Use a funnel to guide the slurry.

-

Continuously tap the side of the column gently to encourage even settling of the silica bed. Add more mobile phase as needed to prevent the top of the silica bed from running dry.

-

Once all the slurry is added, open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Crucially, never let the silica bed run dry.

-

Add another 1-2 cm layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

Step 3: Sample Loading

-

Dry Loading (Recommended): Dissolve ~1 g of the crude material in a minimal amount of a volatile solvent like DCM. Add 2-3 g of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. Carefully add this powder to the top of the prepared column.

-

Wet Loading: Dissolve the crude material in the minimum possible volume of the mobile phase. Using a pipette, carefully add the solution dropwise to the top of the column, allowing it to adsorb onto the sand layer without disturbing the silica bed.

Step 4: Elution and Fraction Collection

-

Carefully add the mobile phase (optimized from TLC) to the top of the column.

-

Open the stopcock and begin collecting the eluent in numbered test tubes or flasks (fractions). A typical fraction size might be 10-20 mL.

-

Maintain a constant flow rate. A good rate is typically 1-2 drops per second.

-

As the elution progresses, you may need to gradually increase the polarity of the mobile phase (a "gradient elution") to elute the target compound. For example, move from 80:20 Hexane:EtOAc to 70:30 Hexane:EtOAc. This should be done slowly to maintain good separation.

Step 5: Fraction Analysis and Product Isolation

-

Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate alongside a spot of the original crude material.

-

Develop the TLC plate in the same solvent system used for the column.

-

Identify the fractions that contain only the pure target compound (single spot at the correct Rf).

-

Combine the pure fractions into a clean, pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

Place the flask under high vacuum for several hours to remove any residual solvent.

-

Weigh the flask to determine the yield of the purified product.

-

Confirm the identity and purity of the final product using NMR and HRMS.

Expected Results & Data Summary

The following table presents typical data for a successful purification of 1.2 g of crude material.

| Parameter | Value | Notes |

| Crude Material Mass | 1.20 g | --- |

| Initial Purity (by NMR) | ~80% | Major impurities observed in the aromatic and aliphatic regions. |

| TLC Mobile Phase | 80:20 (v/v) Hexane:Ethyl Acetate | Provided an Rf of ~0.30 for the target compound. |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | 60 g used for the column. |

| Pure Fractions Collected | Fractions 18-29 | Identified by TLC analysis. |

| Isolated Mass | 0.88 g | Purified this compound. |

| Final Purity (by NMR) | >99% | No significant impurities detected. |

| Overall Yield | 73.3% | --- |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Poor Separation (overlapping bands) | - Column was packed improperly (air bubbles, cracks).- Mobile phase polarity is too high.- Column was overloaded with crude material. | - Repack the column carefully using the slurry method.- Decrease the polarity of the mobile phase (lower % of EtOAc).- Use a larger column or less crude material (maintain a 1:50 to 1:100 sample-to-silica ratio). |

| Compound Won't Elute | - Mobile phase polarity is too low. | - Gradually increase the percentage of the polar solvent (EtOAc). A small amount of MeOH (0.5-1%) can be added if necessary, but be cautious as it can dissolve silica. |

| Cracked or Channeled Silica Bed | - The silica bed ran dry at some point.- Drastic or rapid changes in solvent polarity. | - Always keep the solvent level above the top of the silica bed.- When running a gradient, increase polarity gradually. |

| Streaking on TLC Plate | - Sample is too concentrated.- Compound is highly acidic or basic.- Sample is not fully dissolved. | - Dilute the sample before spotting.- Add a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |

References

-

Vankawala, P. J., et al. (2011). Synthesis, characterization and biological evaluation of some new benzoxazole derivatives. Journal of the Serbian Chemical Society. [Link]

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry. [Link]

-

Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. [Link]

-

Touchstone, J. C. (1992). Practice of thin layer chromatography. John Wiley & Sons. [Link]

-

Fair, J. D., & Kormos, C. M. (2008). Flash column chromatography: a tutorial and guide for the student and practicing medicinal chemist. Structure and Bonding. [Link]

A Step-by-Step Guide to the N-Alkylation of Benzoxazoles: Application Notes and Protocols for Researchers

Introduction: The Significance of N-Alkylated Benzoxazoles in Modern Drug Discovery

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal building block for designing biologically active molecules.[2] N-alkylation of the benzoxazole core is a crucial synthetic transformation that allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. This modification can profoundly impact a molecule's potency, selectivity, and metabolic stability, making N-alkylated benzoxazoles highly valuable in the development of novel therapeutics.[3] This guide provides a detailed exploration of the key methodologies for the N-alkylation of benzoxazoles, offering field-proven insights and step-by-step protocols for immediate application in the research laboratory.

Foundational Principles: Understanding the Reactivity of the Benzoxazole Core

The N-alkylation of benzoxazoles is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the benzoxazole ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent.

The Benzoxazole Nitrogen: A Tale of Two Lone Pairs

The benzoxazole ring system contains two heteroatoms, nitrogen and oxygen. The lone pair on the oxygen atom is involved in the aromatic system, contributing to its stability and rendering it less nucleophilic. In contrast, the lone pair on the nitrogen atom resides in an sp²-hybridized orbital in the plane of the ring and is more available for nucleophilic attack. Deprotonation of the N-H bond with a suitable base significantly enhances the nucleophilicity of the nitrogen, facilitating its reaction with an electrophile.

General Mechanism of N-Alkylation

The reaction typically proceeds via an SN2 mechanism, which involves the backside attack of the benzoxazole nitrogen anion on the alkylating agent, leading to the formation of a new C-N bond and the displacement of a leaving group.

Figure 1: General mechanism of N-alkylation of benzoxazoles.

Experimental Protocols and Methodologies

This section details three robust protocols for the N-alkylation of benzoxazoles, each with its own advantages and considerations.

Protocol 1: Classical N-Alkylation with Alkyl Halides using a Strong Base (Sodium Hydride)

This method is a workhorse for N-alkylation and is particularly effective for a wide range of alkyl halides. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the benzoxazole nitrogen, leading to a highly reactive nucleophile.

Principle and Mechanistic Rationale:

Sodium hydride is an irreversible base that deprotonates the benzoxazole N-H to form the corresponding sodium salt and hydrogen gas. The resulting benzoxazole anion is a potent nucleophile that readily reacts with primary and secondary alkyl halides. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), to prevent quenching of the base and the anionic intermediate.[4]

Detailed Step-by-Step Protocol:

Materials:

-

Benzoxazole derivative (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Alkyl halide (e.g., benzyl bromide, 1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, stir bar, nitrogen inlet, and syringe

Procedure:

-

Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the benzoxazole derivative (1.0 eq).

-

Solvent Addition: Add anhydrous THF via syringe to dissolve the benzoxazole derivative (concentration typically 0.1-0.5 M).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in an inert atmosphere.[5]

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

Troubleshooting Guide:

-

Low Yield: Incomplete deprotonation may be the cause. Ensure the sodium hydride is fresh and the solvent is anhydrous. Increasing the reaction time or temperature may also improve the yield.

-

Side Reactions: O-alkylation is a potential side reaction, although generally less favored. Using a less polar solvent can sometimes minimize this. If the alkylating agent is sterically hindered, elimination may compete with substitution.

-

Difficult Purification: The mineral oil from the NaH dispersion can sometimes complicate purification. Washing the crude product with hexanes before chromatography can help remove the oil.

Protocol 2: N-Alkylation using a Weaker Base (Potassium Carbonate) in a Polar Aprotic Solvent

This protocol offers a milder and often more practical alternative to using sodium hydride, especially for large-scale syntheses where handling NaH can be hazardous.

Principle and Mechanistic Rationale:

Potassium carbonate (K₂CO₃) is a weaker base than sodium hydride and is typically used in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures.[7][8] The higher temperature is necessary to achieve sufficient deprotonation and reaction rates. DMF is particularly effective as it can solvate the potassium cation, increasing the nucleophilicity of the benzoxazole anion.

Detailed Step-by-Step Protocol:

Materials:

-

Benzoxazole derivative (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq)

-

Alkyl halide (e.g., ethyl iodide, 1.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a round-bottom flask, add the benzoxazole derivative (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of the alkyl halide (1.2 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete as indicated by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water (to remove residual DMF) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography.

Comparative Analysis:

| Feature | Protocol 1 (NaH/THF) | Protocol 2 (K₂CO₃/DMF) |

| Base Strength | Strong, irreversible | Weaker, reversible |

| Reaction Temp. | 0 °C to room temperature | Elevated temperatures (60-100 °C) |

| Safety | Requires inert atmosphere, flammable | Milder, less hazardous base |

| Substrate Scope | Very broad | Good for reactive alkyl halides |

| Workup | Quenching of excess NaH required | Simpler aqueous workup |

Protocol 3: The Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful tool for forming C-N bonds under mild, neutral conditions, and is particularly useful for the alkylation of benzoxazoles with primary and secondary alcohols.[4][9]

Principle and Mechanistic Rationale:

This reaction involves the in-situ activation of an alcohol by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). The benzoxazole then acts as a nucleophile, displacing the activated hydroxyl group, typically with inversion of stereochemistry at the alcohol's chiral center.

Sources

- 1. Mitsunobu - Wordpress [reagents.acsgcipr.org]

- 2. A new method for the synthesis of 2'-O-benzyladenosine using Mitsunobu reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]

- 9. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

Application Notes & Protocols: A Scientifically Rigorous Framework for Screening the Antimicrobial Activity of Novel Benzoxazole Compounds

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activities.[1][2][3] This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to systematically screen and evaluate the antimicrobial potential of newly synthesized benzoxazole compounds. The methodologies detailed herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability.[4][5] We will delve into the causality behind experimental choices, from initial qualitative screening to precise quantitative assessments, empowering researchers to generate a robust data package for promising lead candidates.

Introduction: The Scientific Rationale for Investigating Benzoxazoles

Benzoxazole moieties are structurally analogous to biological purines like adenine and guanine, which allows them to readily interact with biological macromolecules, a key attribute for potential drug candidates.[2] Their diverse biological activities, including antibacterial and antifungal properties, make them a focal point in medicinal chemistry.[1][3][6] The core objective of this protocol is to provide a hierarchical screening cascade, beginning with broad-spectrum qualitative assays to identify active compounds and progressing to more rigorous quantitative methods to determine their potency.

This guide will detail two primary, universally accepted methods for antimicrobial susceptibility testing:

-

Agar Well Diffusion: A preliminary, qualitative method to rapidly screen for antimicrobial activity.[7][8]

-

Broth Microdilution: A quantitative method to determine the Minimum Inhibitory Concentration (MIC) and subsequently the Minimum Bactericidal Concentration (MBC).[4][9][10]

The diagram below illustrates the overall strategic workflow for the antimicrobial evaluation of benzoxazole compounds.

Caption: Hierarchical workflow for antimicrobial screening of benzoxazole compounds.

Essential Preparatory Steps: The Foundation of Reliable Data

The quality of your results is inextricably linked to the meticulousness of your preparation. These initial steps are critical for ensuring the validity and reproducibility of the subsequent assays.

Test Microorganisms

A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should ideally include:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

Causality: The distinct cell wall structures of Gram-positive and Gram-negative bacteria present different permeability challenges for novel compounds.[11][12] Including both types, along with a fungal representative, provides a broad initial assessment of the compound's spectrum of activity. Using ATCC (American Type Culture Collection) reference strains is crucial for inter-laboratory comparability of results.

Culture Media

-

For Bacteria: Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB) are the standard recommended media for susceptibility testing.[13]

-

For Fungi: Sabouraud Dextrose Agar/Broth or RPMI-1640 medium.

Causality: MHA and CAMHB have a defined composition with low levels of inhibitors (e.g., sulfonamide antagonists), ensuring that the observed antimicrobial effect is due to the test compound and not interactions with media components.[13] This standardization is a cornerstone of the CLSI guidelines.[5]

Preparation of Benzoxazole Compound Stock Solutions

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for novel synthetic compounds. It is crucial to determine the highest concentration of DMSO that does not inhibit microbial growth (typically ≤1% v/v in the final assay).

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in sterile DMSO.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container. Store at -20°C or -80°C.

Inoculum Standardization: A Critical Control Point

Achieving a standardized inoculum density is arguably the most critical variable in susceptibility testing.[14] The standard method involves adjusting the turbidity of a bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[15]

Protocol: Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, touch 3-5 isolated colonies of the test microorganism with a sterile loop or wand.[16]

-

Suspend the colonies in sterile saline or broth.

-

Vortex vigorously to create a homogeneous suspension.[16]

-

Visually compare the turbidity of the suspension against a 0.5 McFarland standard. Adjust by adding more bacteria or sterile diluent until the turbidities match. A spectrophotometer can also be used to adjust the suspension to an optical density (OD) that corresponds to the 0.5 McFarland standard.

Protocol 1: Agar Well Diffusion Assay (Qualitative Screening)

This method provides a rapid visual assessment of a compound's ability to inhibit microbial growth. It is an excellent primary screen for a large number of compounds.[7][8]

Methodology

-

Plate Preparation: Pour sterile, molten MHA into sterile Petri dishes to a uniform depth of 4 mm and allow to solidify.[13]

-

Inoculation: Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland). Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage.

-

Well Creation: Using a sterile cork borer (6-8 mm diameter), create uniform wells in the agar.[15][17]

-

Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the benzoxazole compound solution (at a known concentration) into a designated well.

-

Controls:

-

Positive Control: Add a standard antibiotic solution (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to a separate well.

-

Negative Control (Solvent): Add the same volume of the solvent (e.g., DMSO) used to dissolve the compound to another well. This is crucial to ensure the solvent itself has no antimicrobial activity.

-

-

Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar. Then, incubate the plates inverted at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for fungi.

-

Data Collection: Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm), including the diameter of the well. A clear zone around the well indicates growth inhibition.

| Parameter | Typical Value | Rationale |

| Agar Depth | 4 mm | Ensures consistent diffusion characteristics. |

| Inoculum | 0.5 McFarland Standard | Standardizes the bacterial load for reproducible results. |

| Well Diameter | 6-8 mm | Provides sufficient volume for the test compound. |

| Incubation Time | 18-24 hours | Allows for sufficient bacterial growth and compound diffusion. |

Protocol 2: Broth Microdilution Assay (Quantitative MIC Determination)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][9]

Methodology

-

Plate Setup: Use sterile 96-well microtiter plates. Add 50 µL of sterile CAMHB to wells 2 through 12 in each row designated for a test compound.

-

Compound Dilution:

-

Add 100 µL of the benzoxazole compound, prepared at twice the desired final starting concentration, to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a range of concentrations.

-

Wells 11 and 12 will serve as controls.

-

-

Inoculum Preparation: Dilute the standardized 0.5 McFarland inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[9][15]

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Controls (Essential for Validation):

-

Well 11 (Growth Control): Contains 50 µL of CAMHB and 50 µL of the inoculum. This well should show turbidity.

-

Well 12 (Sterility Control): Contains 100 µL of uninoculated CAMHB. This well should remain clear.

-

-

Incubation: Seal the plates (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours.[13]

-